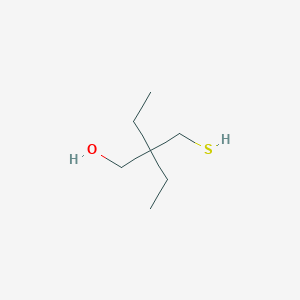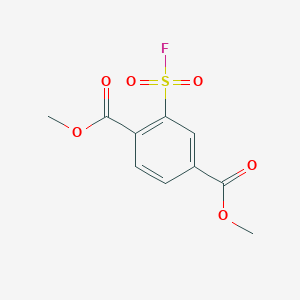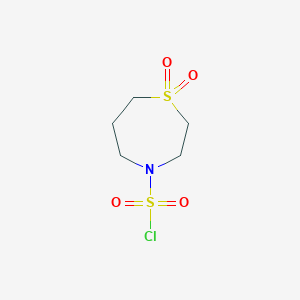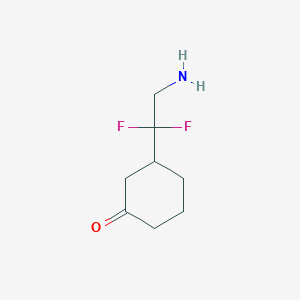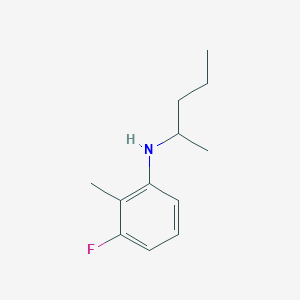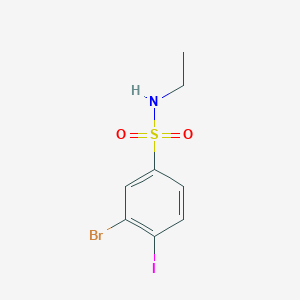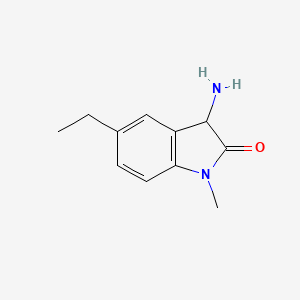![molecular formula C10H13ClOS B13286162 2-[(3-Chlorothiophen-2-yl)methyl]cyclopentan-1-ol](/img/structure/B13286162.png)
2-[(3-Chlorothiophen-2-yl)methyl]cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Chlorothiophen-2-yl)methyl]cyclopentan-1-ol is an organic compound with the molecular formula C10H13ClOS It is characterized by the presence of a chlorothiophene ring attached to a cyclopentan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Chlorothiophen-2-yl)methyl]cyclopentan-1-ol typically involves the following steps:
Formation of the Chlorothiophene Intermediate: The starting material, 3-chlorothiophene, is synthesized through chlorination of thiophene. This reaction is usually carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Alkylation Reaction: The chlorothiophene intermediate is then subjected to an alkylation reaction with cyclopentanone. This step involves the use of a strong base, such as sodium hydride, to deprotonate the cyclopentanone, followed by the addition of the chlorothiophene intermediate.
Reduction to Alcohol: The resulting product is then reduced to form the final compound, this compound. This reduction can be achieved using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Chlorothiophen-2-yl)methyl]cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be further reduced to form the corresponding alkane. This reaction typically involves hydrogenation using a catalyst such as palladium on carbon.
Substitution: The chlorine atom in the chlorothiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 2-[(3-Chlorothiophen-2-yl)methyl]cyclopentanone.
Reduction: Formation of 2-[(3-Chlorothiophen-2-yl)methyl]cyclopentane.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
2-[(3-Chlorothiophen-2-yl)methyl]cyclopentan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3-Chlorothiophen-2-yl)methyl]cyclopentan-1-ol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-[(5-Chlorothiophen-2-yl)methyl]cyclopentan-1-ol
- 2-[(3-Bromothiophen-2-yl)methyl]cyclopentan-1-ol
- 2-[(3-Methylthiophen-2-yl)methyl]cyclopentan-1-ol
Uniqueness
2-[(3-Chlorothiophen-2-yl)methyl]cyclopentan-1-ol is unique due to the presence of the chlorothiophene ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of novel organic molecules and the development of new pharmaceuticals.
Properties
Molecular Formula |
C10H13ClOS |
|---|---|
Molecular Weight |
216.73 g/mol |
IUPAC Name |
2-[(3-chlorothiophen-2-yl)methyl]cyclopentan-1-ol |
InChI |
InChI=1S/C10H13ClOS/c11-8-4-5-13-10(8)6-7-2-1-3-9(7)12/h4-5,7,9,12H,1-3,6H2 |
InChI Key |
GVWSTNJSQNOWDH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)O)CC2=C(C=CS2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





